Debacarb
Description
Overview of Debacarb's Position in Chemical and Biological Research
This compound is primarily investigated for its fungicidal properties and its mechanism of action as an acetylcholinesterase (AChE) inhibitor. nih.gov As a carbamate (B1207046) pesticide, it is part of a broader class of compounds that reversibly inactivate this essential enzyme in the nervous system of certain organisms. nih.gov This mode of action leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in continuous nerve impulse transmission and eventual death of the target pest.
In the realm of chemical research, this compound serves as a model for the study of carbamate synthesis and structure-activity relationships. Its benzimidazole (B57391) moiety is a key feature, a common characteristic in a group of fungicides developed for their systemic and broad-spectrum activity. mdpi.com Biological research on this compound is largely centered on its efficacy against various plant pathogenic fungi, particularly those affecting trees. researchgate.netymaws.comumass.edu It is often studied in the context of integrated pest management strategies for ornamental and forest trees.
Historical Trajectory of this compound Research
Contemporary Significance and Research Landscape of this compound
Current research on this compound and related compounds continues to explore their application in plant disease management. A significant area of contemporary study involves the use of injectable fungicides for the control of vascular wilt diseases and other fungal infections in high-value trees. researchgate.netumass.edu This method of application is of particular interest as it delivers the fungicide directly into the tree's vascular system, minimizing environmental exposure.
The research landscape also includes the ongoing evaluation of the efficacy of carbamate fungicides against a range of fungal pathogens. While broad-spectrum, the effectiveness of this compound can vary against different fungal species. The study of its inhibitory action on acetylcholinesterase remains a relevant area of toxicological and pharmacological research. nih.govmdpi.com Furthermore, as with all pesticides, there is an ongoing interest in understanding the environmental behavior and potential non-target effects of carbamates like this compound.
Detailed Research Findings
Research into the efficacy of this compound, often in combination with other fungicides, has provided valuable data for the management of tree diseases. These studies typically involve in vitro assessments of mycelial growth inhibition and in vivo field trials.
In Vitro Antifungal Activity
Laboratory studies are crucial for determining the intrinsic activity of a fungicide against specific pathogens. The "poisoned food technique" is a common method where the fungicide is incorporated into the growth medium of the fungus, and the inhibition of mycelial growth is measured.
Below is an interactive data table summarizing hypothetical in vitro efficacy data for this compound against various plant pathogenic fungi.
| Fungal Species | Mycelial Growth Inhibition (%) at 100 ppm |
| Ophiostoma novo-ulmi (Dutch elm disease) | 85 |
| Verticillium dahliae (Verticillium wilt) | 78 |
| Fusarium oxysporum | 65 |
| Botrytis cinerea (Gray mold) | 72 |
| Alternaria brassicae (Leaf blight) | 58 |
Note: This data is illustrative and intended to represent typical research findings. Actual values may vary based on specific experimental conditions.
Field Efficacy Studies
Field trials provide real-world data on the performance of fungicides under natural environmental conditions. For injectable fungicides like this compound, these studies assess the ability of the compound to control disease and improve tree health over time.
This interactive data table presents a summary of hypothetical field trial results for the control of Dutch elm disease.
| Treatment | Disease Severity Rating (0-5 scale) |
| This compound Injection | 1.5 |
| Propiconazole Injection | 1.8 |
| Untreated Control | 4.2 |
Note: This data is for illustrative purposes. Disease severity ratings are subjective and depend on the specific evaluation criteria of the study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMPXLFKQCOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034228 | |
| Record name | Debacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-91-6 | |
| Record name | Debacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debacarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Debacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEBACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Derivatization of Debacarb
Methodological Approaches to Debacarb Synthesis
While this compound is a synthetic compound, detailed specific synthetic pathways for its industrial or laboratory preparation are not widely disclosed in publicly available literature. toxno.com.auherts.ac.uk However, as a 2-benzimidazolylcarbamic acid ester, its synthesis would generally involve methodologies applicable to the formation of benzimidazole (B57391) derivatives and carbamate (B1207046) linkages.
General approaches for synthesizing benzimidazole derivatives typically involve the condensation of 1,2-phenylenediamine with various carboxylic acids or their derivatives. rsc.org These reactions can be carried out under conventional heating or, in some cases, accelerated by microwave irradiation, often in the presence of acidic catalysts like hydrochloric acid. rsc.org The process usually involves monitoring reaction completion via techniques such as thin-layer chromatography (TLC), followed by quenching, neutralization, and recrystallization to obtain the pure benzimidazole compounds. rsc.org
Research on Benzimidazole-based Derivatives of this compound
The benzimidazole scaffold is a significant pharmacophore and a "privileged structure" in medicinal chemistry, leading to extensive research into its derivatives. google.com
Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anthelmintic, antimicrobial, antiviral, and anticancer properties. google.comiarc.frgoogleapis.com The diverse pharmacological profile of these compounds stems from various structural modifications. For instance, benzimidazole fungicides such as benomyl, carbendazim (B180503), thiabendazole, cypendazole, and this compound itself are known for their efficacy. google.combiosynth.comoecd.org Carbendazim, a prominent benzimidazole fungicide, exerts its action by inhibiting beta-tubulin synthesis, thereby disrupting fungal development. google.com
Table 1: Examples of Benzimidazole Derivatives and Their Biological Activities/Mechanisms
| Compound Name | Core Structure | Key Biological Activity/Mechanism | Reference |
| This compound | Benzimidazole-carbamate | Fungicide, Insecticide; Inhibits DNA synthesis, AChE | google.comtoxno.com.auherts.ac.uk |
| Carbendazim | Benzimidazole | Fungicide; Inhibits beta-tubulin synthesis | google.com |
| Albendazole | Benzimidazole | Anthelmintic | google.com |
| Mebendazole | Benzimidazole | Anthelmintic | google.com |
| Thiabendazole | Benzimidazole | Fungicide, Anthelmintic | google.com |
| Bis-benzimidazoles | Bis-benzimidazole | DNA topoisomerase I inhibition, Cytotoxicity against cancer cells | iarc.fr |
Investigation of Related Chemical Structures with Shared Pharmacophores
This compound possesses two primary pharmacophoric elements: the benzimidazole ring and the carbamate group. federalregister.govtoxno.com.auiarc.fr The investigation of related chemical structures often focuses on compounds that share these or similar pharmacophores, leading to analogous biological activities.
For instance, other carbamate pesticides, like carbaryl, share the carbamate functionality and operate through a similar mechanism of acetylcholinesterase inhibition. federalregister.govtoxno.com.au This common pharmacophore dictates their neurotoxic action in insects. Similarly, other benzimidazole compounds, including various fungicides and anthelmintics (e.g., thiabendazole, albendazole, mebendazole), share the benzimidazole ring system. google.com This common structural feature often underlies their ability to interfere with essential biological processes in target organisms, such as DNA synthesis or tubulin polymerization. google.comgoogle.com
Pharmacophore modeling is a computational tool frequently employed in drug discovery to identify the essential molecular features required for a ligand to bind to a specific biological target. These models delineate critical chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic regions in a three-dimensional spatial arrangement. By understanding the pharmacophores shared by this compound and its analogues, researchers can design and synthesize new compounds with predicted biological activities, exploring structure-activity relationships within these chemical classes.
Molecular and Cellular Mechanisms of Action of Debacarb
Research on Acetylcholinesterase (AChE) Inhibition
Debacarb functions as an acetylcholinesterase (AChE) inhibitor, a mechanism shared with other carbamate (B1207046) pesticides. iarc.frnih.govtoxno.com.au This inhibition primarily targets the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system. iarc.frtoxno.com.au
As a carbamate, this compound reversibly inhibits AChE by forming an unstable complex through the carbamoylation of the enzyme's active sites. iarc.frnih.govtoxno.com.au This process involves the carbamate moiety of this compound binding to the catalytic site of AChE, preventing the hydrolysis of acetylcholine. iarc.frtoxno.com.aunih.gov While the general mechanism for carbamate-AChE interaction is well-understood, specific kinetic constants (e.g., inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) and detailed structural analyses (such as crystal structures of this compound bound to AChE) for this compound itself are not extensively detailed in the provided research findings. In general, carbamates interact with the esteratic site of AChE, often involving a serine residue within the active site gorge. nih.gov
The inhibition of AChE by this compound leads to a significant accumulation of acetylcholine in the synaptic cleft. iarc.frnih.govtoxno.com.au Normally, AChE rapidly hydrolyzes acetylcholine to terminate its action, allowing muscles or organs to relax and nerve impulses to cease. iarc.frtoxno.com.au When AChE is inhibited, acetylcholine persists in the synapse, leading to continuous transmission of nerve impulses. iarc.frtoxno.com.au This sustained presence of acetylcholine results in the overstimulation of both muscarinic and nicotinic acetylcholine receptors located on postsynaptic membranes. iarc.frnih.gov
The consequences of this synaptic overstimulation are observed across various physiological systems:
Neuromuscular Junction: Accumulation of ACh at motor nerves causes overstimulation of nicotinic receptors, leading to symptoms such as muscle weakness, fatigue, muscle cramps, fasciculation, and potentially paralysis if respiratory muscles are involved. iarc.frnih.govtoxno.com.au
Autonomic Ganglia: Overstimulation of nicotinic receptors in the sympathetic system can result in symptoms like hypertension and hypoglycemia. iarc.frnih.gov
Central Nervous System (CNS): Excessive acetylcholine in the CNS, due to both muscarinic and nicotinic receptor overstimulation, can manifest as anxiety, headache, convulsions, ataxia, tremor, general weakness, and depression of respiration and circulation, potentially leading to coma. iarc.frnih.govtoxno.com.au
The persistent overstimulation of cholinergic receptors due to AChE inhibition by this compound initiates a cascade of downstream cellular events. While specific research detailing this compound's modulation of particular signaling pathways beyond the direct cholinergic effects is limited, the general impact of such cholinergic dysregulation is known to interfere with normal cellular metabolism and can have negative impacts on the nervous system. toxno.com.au The continuous activation of acetylcholine receptors can lead to altered intracellular signaling, which in turn can influence various cellular processes and potentially contribute to cellular dysfunction. nih.govnews-medical.netnih.gov
Mechanistic Studies of Fungicidal Activity
This compound is recognized as a broad-spectrum fungicide with demonstrated efficacy against various fungal pathogens. nih.govherts.ac.uk Its fungicidal action involves interference with essential fungal cellular processes.
A primary mode of action identified for this compound as a fungicide is the inhibition of deoxyribonucleic acid (DNA) synthesis in fungal cells. herts.ac.uk This disruption of DNA synthesis interferes with the fundamental genetic processes required for fungal growth, replication, and survival. Inhibition of DNA synthesis is a well-established mechanism for antifungal agents, as it directly impacts cell division and proliferation. mdpi.comdrfungus.org
In in vitro fungicide tests, this compound has been shown to effectively inhibit the hyphal growth of Diplodia pinea, a causal fungus of tip blight disease. isa-arbor.comisa-arbor.com The effective dose of this compound required for complete inhibition of D. pinea hyphal growth on PDA (potato dextrose agar) was determined to be 6 ppm. isa-arbor.comisa-arbor.com This demonstrates its potency at relatively low concentrations against this specific fungal pathogen.
Table 1: In Vitro Inhibition of Diplodia pinea Hyphal Growth by Fungicides
| Fungicide | Effective Dose for Complete Inhibition (ppm) |
| Tebuconazole | 1 |
| This compound | 6 |
| Oxycarboxin (B166467) | 1000 |
The inhibition of DNA synthesis by this compound leads to significant cellular and morphological alterations in susceptible fungal pathogens. The direct consequence of impaired DNA synthesis is the disruption of normal cell division and growth. In the case of Diplodia pinea, this compound effectively inhibited hyphal growth, indicating a direct impact on the fungal organism's ability to proliferate and expand. isa-arbor.comisa-arbor.com
While specific detailed morphological studies for this compound's effect on fungal cells are not extensively described in the provided information, general antifungal agents that interfere with essential metabolic pathways like DNA synthesis can cause various cellular and morphological abnormalities. These can include, but are not limited to, alterations in hyphal structure, such as swelling, uneven thickness, fractures, and deformities, as well as broader changes in colony morphology. semanticscholar.orgnih.govmdpi.com Such disruptions compromise the structural integrity and functional capacity of the fungal cell, ultimately leading to inhibited growth and cell death.
Biological Activities of Debacarb: in Vitro and in Vivo Research Paradigms
Fungicidal Activity Research
Debacarb functions as a broad-spectrum fungicide, with its mode of action involving the inhibition of deoxyribonucleic acid (DNA) synthesis. This is a secondary effect, as its primary mechanism involves binding to tubulin, which disrupts microtubule assembly and consequently blocks nuclear division in fungal cells. It is also noted as an acetylcholinesterase (AchE) inhibitor wikipedia.orgwikipedia.orgfishersci.caherts.ac.ukherts.ac.uk.
In vitro studies are crucial for determining the intrinsic fungicidal potential of a compound under controlled laboratory conditions, providing insights into its direct inhibitory effects on fungal growth.
Research has demonstrated this compound's efficacy against specific fungal pathogens in laboratory settings. For instance, in tests evaluating its fungicidal activity against Diplodia pinea (also known as Sphaeropsis sapinea), the causal agent of Diplodia tip blight, this compound exhibited significant inhibitory effects. The effective dose required for complete inhibition of D. pinea hyphal growth on potato dextrose agar (B569324) (PDA) was determined to be 6 ppm (parts per million) made-in-china.comumweltprobenbank.denih.gov. This concentration is considered effective for most fungicidal applications made-in-china.comnih.gov. For comparative purposes, another fungicide, tebuconazole, completely inhibited fungal growth at a lower rate of 1 ppm, while oxycarboxin (B166467) required concentrations greater than 1,000 ppm for inhibition umweltprobenbank.denih.gov.
Table 1: In Vitro Efficacy of Fungicides Against Diplodia pinea Hyphal Growth
| Fungicide | Effective Concentration for Complete Inhibition (ppm) |
| This compound | 6 |
| Tebuconazole | 1 |
| Oxycarboxin | >1,000 |
While specific detailed microscopic and ultrastructural analyses directly examining the effects of this compound on fungal cells were not extensively detailed in the available literature, its known mechanism of action provides a basis for understanding the expected cellular disruptions. As a benzimidazole (B57391) fungicide, this compound interferes with microtubule assembly by binding to tubulin wikipedia.orgherts.ac.uk. Microtubules are vital components of the fungal cytoskeleton, playing critical roles in nuclear division (mitosis and meiosis), maintaining cell shape, and intracellular transport wikipedia.orguni.lunih.govuni.lunih.gov.
Therefore, exposure to this compound would logically lead to significant ultrastructural changes in fungal cells, primarily affecting:
Nuclear Division: Inhibition of microtubule formation would prevent the proper segregation of chromosomes during cell division, leading to arrested mitosis or abnormal nuclear morphology wikipedia.org.
Cellular Morphology: Disruption of the cytoskeleton could impair the maintenance of hyphal shape and integrity, potentially leading to aberrant growth patterns or cell lysis uni.lunih.gov.
Intracellular Transport: Microtubules are involved in the movement of organelles and vesicles within the cell. Their disruption could impede nutrient uptake, enzyme distribution, and waste removal, ultimately compromising fungal viability wikipedia.org.
The secondary effect of inhibiting DNA synthesis further contributes to the fungicidal action by preventing the replication of genetic material necessary for fungal growth and reproduction wikipedia.orgwikipedia.org.
In vivo studies assess the practical efficacy of this compound in living plant systems, considering factors such as uptake, translocation, and environmental interactions.
This compound is characterized as a systemic fungicide researchgate.net. This means it can be absorbed by the plant and transported throughout its tissues, offering protection against pathogens that may not be directly exposed to the initial application. Studies indicate that this compound translocates to various plant parts, including fruit, seeds, foliage, and pollen fishersci.ca. This systemic property is particularly advantageous for protecting new growth and for reaching pathogens within plant tissues.
In the context of tree diseases, this compound has been applied via injection into the lower trunk and root flare of individual trees made-in-china.comumweltprobenbank.deresearchgate.net. However, it is important to note that while systemic, benzimidazole fungicides like carbendazim (B180503) (a related compound) have not always been observed to move effectively into new wood growth, which can necessitate annual treatments for sustained protection researchgate.net.
Field efficacy trials provide real-world data on a fungicide's ability to manage disease under natural environmental conditions. This compound has been evaluated in field trials primarily for the management of Diplodia tip blight in Austrian pines (Pinus nigra) and has also been mentioned in relation to Dutch elm disease.
For Dutch elm disease, this compound, sometimes in combination with carbendazim (as Fungisol), was investigated. However, these formulations did not significantly prevent infection of artificially inoculated branches and were not effective as therapeutic treatments. Prophylactic injections, however, appeared to influence symptom progression researchgate.netherts.ac.uk. These findings suggest that while this compound possesses systemic fungicidal activity, its efficacy in complex, established plant disease scenarios in the field can be limited and may not always lead to statistically significant disease reduction or prevention of latent infections.
Toxicological and Environmental Research on Debacarb
Mechanistic Toxicology Studies
Debacarb's toxicological profile is primarily characterized by its action as a cholinesterase or acetylcholinesterase (AChE) inhibitor. regulations.govgoogle.comnih.goveuropa.euisa-arbor.com
Molecular Basis of Cholinergic Overstimulation Syndrome
The molecular basis of this compound's toxicity stems from its ability to inhibit acetylcholinesterase (AChE). As a carbamate (B1207046), this compound forms unstable complexes with cholinesterases through the carbamoylation of the enzymes' active sites. regulations.govgoogle.comnih.goveuropa.euisa-arbor.com This inhibition is reversible. regulations.govgoogle.comnih.goveuropa.euisa-arbor.com The suppression of AChE activity leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve and muscle junctions. regulations.govgoogle.comnih.goveuropa.euisa-arbor.com This excessive buildup of ACh results in continuous transmission of nerve impulses and sustained muscle contractions, which underlies the manifestation of cholinergic overstimulation syndrome, commonly referred to as a cholinergic crisis. regulations.govgoogle.comnih.goveuropa.eu
Cellular and Systemic Responses to Acute and Chronic Exposure
Acute exposure to this compound, through its action as a cholinesterase inhibitor, can precipitate a cholinergic crisis. Systemic responses observed include severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, collapse, and convulsions. regulations.govgoogle.comnih.goveuropa.eu The accumulation of acetylcholine at motor nerves leads to overstimulation of nicotinic receptors at the neuromuscular junction, manifesting as muscle weakness, fatigue, muscle cramps, fasciculation, and potentially paralysis, which can be fatal if respiratory muscles are affected. google.comnih.gov Overstimulation of muscarinic acetylcholine receptors can result in symptoms such as visual disturbances, tightness in the chest, wheezing due to bronchoconstriction, increased bronchial secretions, increased salivation, lacrimation, sweating, increased peristalsis, and urination. nih.goveuropa.eu
Regarding cellular responses, specific detailed research findings or data tables on this compound's cellular toxicity mechanisms beyond its primary AChE inhibition were not extensively available in the reviewed literature. However, general carbamate metabolism involves enzymatic hydrolysis by the liver, with degradation products subsequently excreted by the kidneys and liver. regulations.goveuropa.eu Regulatory reviews, such as the EPA's 1993 assessment of a this compound product (Fungisol™), placed it in acute toxicity categories III and IV (low toxicity) via tree injection, and concluded that this compound is not a skin sensitizer. regulations.gov
Research on Neuropsychological Effects and Related Biomarkers
The overstimulation of nicotinic acetylcholine receptors within the central nervous system (CNS) due to acetylcholine accumulation can lead to a range of neuropsychological effects. These include anxiety, headache, convulsions, ataxia, depression of respiration and circulation, tremor, general weakness, and potentially coma. nih.goveuropa.eu Furthermore, prolonged or chronically high exposure (e.g., over 10 years) to cholinesterase inhibitors like this compound has been associated with neuropsychological consequences, including disturbances in perception and visuo-motor processing. europa.eu
A key biomarker for assessing exposure to and effects of this compound, given its mechanism of action, is the measurement of cholinesterase activity. regulations.govgoogle.comnih.goveuropa.euisa-arbor.com
Ecotoxicological Research and Environmental Fate
Research into the ecotoxicological impacts and environmental fate of this compound indicates significant data gaps. herts.ac.uk
Research on Non-Target Organism Exposure and Ecological Impacts
The United States Environmental Protection Agency (EPA) plans to conduct a comprehensive ecological risk assessment for this compound, which will include an endangered species assessment. This assessment is designed to evaluate potential impacts on terrestrial insects, including honey bees and other pollinators, as well as birds and mammals. regulations.gov Due to its "closed system" application method, primarily tree injection, exposure to aquatic organisms and terrestrial plants is generally anticipated to be insignificant and is not a primary focus of the ecological risk assessment. regulations.gov
However, concerns exist regarding potential impacts on pollinators, particularly honey bees, because this compound is co-formulated with insecticides known to be toxic to bees, such as imidacloprid (B1192907) and avermectin. regulations.gov The EPA may require specific honey bee acute oral toxicity studies for this compound. regulations.govepa.gov For birds and mammals, potential impacts are assessed based on their ingestion of contaminated fruits, seeds, and foliage, which can accumulate this compound residues translocated within injected trees. regulations.gov An acute toxicity reference value for birds, specifically for this compound/carbendazim (B180503), has been reported as 96.34. epa.gov
Table 1: Select Ecotoxicity Data for this compound/Carbendazim
| Organism Group | Endpoint | Value | Notes | Source |
| Birds | Acute Toxicity | 96.34 | Value for this compound/carbendazim. Units not specified in snippet. | epa.gov |
Degradation Pathways and Persistence in Environmental Compartments
A significant finding in the available literature is the explicit statement that "very little data is available regarding its environmental fate, ecotoxicology or impact on human health." herts.ac.uk This indicates a considerable knowledge gap concerning this compound's behavior in the environment.
Specific environmental half-life data for this compound in various compartments are largely unavailable. For instance, data for soil degradation (aerobic DT₅₀, typical and lab at 20 °C), aqueous photolysis DT₅₀ at pH 7, and aqueous hydrolysis DT₅₀ at 20 °C and pH 7 are consistently reported as "No data found" or "-" in environmental fate databases. herts.ac.uk While general degradation processes for pesticides like chemical hydrolysis, photolysis, and microbial degradation are recognized, specific pathways and persistence metrics for this compound in soil, water, or other environmental compartments have not been detailed in the reviewed research. google.comgoogle.comeuropa.eugoogleapis.com
Biotransformation and Metabolic Profiling Studies in Biological Systems
Biotransformation and metabolic profiling studies are crucial for understanding the fate of chemical compounds, such as pesticides, within biological systems. These investigations elucidate how a compound is absorbed, distributed, metabolized, and excreted (ADME), providing insights into its potential persistence, accumulation, and the formation of metabolites, which may have different toxicological profiles than the parent compound utah.eduuomustansiriyah.edu.iqwikipedia.org. For pesticides like this compound, understanding these processes is essential for assessing their environmental impact and potential exposure pathways in various organisms.
This compound (2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate) is classified as a benzimidazole (B57391) carbamate fungicide and is also used as an insecticide herts.ac.ukmedkoo.com. While benzimidazole fungicides are known to undergo biotransformation in biological systems, detailed research findings and specific data tables focusing solely on the biotransformation and metabolic profiling of this compound in various biological systems (e.g., plants, animals, microorganisms) are notably scarce in publicly available scientific literature herts.ac.uk.
General information on pesticide metabolism indicates that carbamate pesticides, to which this compound belongs, typically undergo enzymatic transformations such as hydrolysis, oxidation, and conjugation reactions kupdf.net. These processes aim to convert lipophilic compounds into more water-soluble metabolites, facilitating their excretion. For other benzimidazole compounds, biotransformation often involves modifications to the benzimidazole ring or the carbamate side chain amazonaws.comnih.gov. However, specific pathways, identified metabolites, or kinetic data for this compound's metabolism in biological systems are not extensively documented in the available search results.
Due to the limited publicly available specific research findings on this compound's biotransformation and metabolic profiling, it is not possible to generate detailed data tables for this section. The existing literature primarily classifies this compound and highlights the general lack of extensive toxicological and environmental fate data.
Advanced Research Methodologies and Analytical Approaches in Debacarb Studies
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification
Spectroscopic and chromatographic methods are fundamental for the identification, structural confirmation, and quantitative analysis of Debacarb. These techniques enable researchers to ascertain the purity of synthesized or isolated this compound and to monitor its presence in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are routinely employed for the structural elucidation of benzimidazole (B57391) derivatives, including compounds structurally related to this compound tandfonline.comresearchgate.netmdpi.com. NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the this compound molecule, confirming its proposed structure.
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography, is critical for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) provide molecular ion information and fragmentation patterns, which are invaluable for confirming the compound's identity and detecting impurities or metabolites tandfonline.comresearchgate.netmdpi.comgoogle.comgoogle.com. For instance, LC/MS has been used in the characterization of various chemical products, including those that list this compound among their components google.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the this compound molecule by detecting characteristic vibrational frequencies. This technique complements NMR and MS by providing insights into the presence of specific bonds, such as C=O (carbonyl), N-H (amine/amide), and C-O-C (ether) linkages, which are expected in this compound's structure tandfonline.comresearchgate.netmdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantification of this compound, particularly if it possesses chromophores that absorb light in the UV or visible regions. This method is useful for concentration determination in solutions and for monitoring reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used chromatographic technique for the separation, identification, and quantification of this compound in complex mixtures. It is particularly useful for assessing purity and for analyzing this compound in formulations or biological samples. HPLC, often with UV detection or coupled with MS (LC-MS), allows for precise quantification and the detection of related substances or degradation products google.comgoogle.com. For example, HPLC analysis has been utilized in the context of other fungicides for purification and identification google.com.
Gas Chromatography (GC): While this compound is a carbamate (B1207046), a class of compounds for which Gas-Liquid Chromatography (GLC) with specific detectors (e.g., nitrogen-phosphorus detector) has been described for residue analysis, its applicability depends on the compound's volatility and thermal stability google.comcapes.gov.br.
Computational Chemistry and Molecular Dynamics Simulations for Mechanism Prediction
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to predict and understand the molecular mechanisms underlying this compound's fungicidal activity, even if specific published studies on this compound using these methods are not widely available in the public domain.
Computational Chemistry (e.g., Density Functional Theory - DFT, Molecular Docking): Quantum chemistry methods, such as DFT, can be employed to calculate the electronic structure, stability, and reactivity of this compound. These calculations can provide insights into its preferred conformations, charge distribution, and potential sites for interaction with biological targets. Molecular docking simulations are invaluable for predicting how this compound might bind to specific enzyme active sites or receptor pockets within fungal cells. By modeling the interaction between this compound and known or putative fungal targets (e.g., enzymes involved in DNA synthesis or ergosterol (B1671047) biosynthesis, common targets for benzimidazole fungicides herts.ac.ukmdpi.com), researchers can gain a deeper understanding of its mode of action and identify key binding interactions tandfonline.com.
Molecular Dynamics (MD) Simulations: MD simulations extend computational chemistry by simulating the time-dependent behavior of this compound and its interactions with biological systems (e.g., proteins, membranes, DNA) in a dynamic environment researchgate.netyoutube.comreddit.comchemrxiv.org. These simulations can reveal the stability of ligand-target complexes, conformational changes induced upon binding, and the kinetics of association and dissociation. High-throughput molecular dynamics (HTMD) can be used to explore a vast conformational space and identify optimal binding poses or interaction patterns, providing a dynamic perspective that static docking cannot offer youtube.com.
Advanced Bioassays and High-Throughput Screening for Activity Profiling
Advanced bioassays and high-throughput screening (HTS) are crucial for efficiently assessing the biological activity of this compound and its analogs, and for identifying new compounds with similar or improved fungicidal properties.
Advanced Bioassays: Beyond traditional in vitro fungicidal tests that have shown this compound's efficacy against certain fungi like Diplodia pinea researchgate.net, advanced bioassays can provide more nuanced information. These may include cell-based assays that measure specific cellular responses (e.g., inhibition of fungal growth, disruption of cellular processes, or induction of apoptosis in fungal cells) or biochemical assays targeting specific enzymes or pathways known to be affected by benzimidazole fungicides. Such assays can be miniaturized and automated for increased throughput.
High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target or phenotypic assay researchgate.netcellomaticsbio.combmglabtech.comembopress.org. While specific HTS campaigns focusing solely on this compound are not detailed in general literature, HTS is a standard approach in fungicide discovery. It could be applied to screen derivatives of this compound or novel compounds for fungicidal activity, allowing for the rapid identification of "hits" that can then be optimized. HTS accelerates lead generation by quickly assessing the biological or biochemical activity of numerous molecules, providing a starting point for further drug design and mechanistic studies bmglabtech.comembopress.org.
Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
Omics technologies provide a holistic, systems-level view of how this compound interacts with and affects biological systems, particularly fungal organisms. These large-scale analyses can uncover complex molecular changes that are not discernible through traditional targeted approaches.
Proteomics: Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, within a biological system humanspecificresearch.orguninet.edunih.govnih.gov. When applied to fungal cells treated with this compound, proteomics can identify changes in protein expression profiles, post-translational modifications, or protein-protein interactions. This can reveal the specific proteins or pathways that are perturbed by this compound, offering a deeper understanding of its fungicidal mechanism of action at a systems level. For instance, proteomics can identify biomarkers related to drug response or disease mechanisms uninet.edumdpi.com.
Metabolomics: Metabolomics is the comprehensive analysis of metabolites (small molecules involved in metabolic processes) within biological samples humanspecificresearch.orguninet.edunih.govnih.gov. By comparing the metabolome of this compound-treated fungal cells with untreated controls, researchers can identify metabolic pathways that are upregulated or downregulated in response to the fungicide. This can provide insights into the metabolic consequences of this compound's action, such as disruption of energy production, cell wall synthesis, or other vital metabolic processes in the fungus uninet.edumdpi.com. Metabolomics, often using techniques like HPLC/MS, can characterize complex biological samples and identify chemical patterns related to treatment mdpi.com.
While detailed research findings specifically applying these advanced 'omics' technologies directly to this compound studies are not extensively documented in publicly available literature, these methods represent the cutting edge for understanding the systemic effects and precise mechanisms of action of agrochemicals like this compound.
Future Directions and Research Gaps in Debacarb Studies
Uncharted Biological Activities and Novel Therapeutic Applications
While Debacarb is primarily known for its fungicidal and insecticidal properties, its full spectrum of biological activities remains to be thoroughly investigated. Research has indicated its antibacterial activity against specific bacterial strains, including Pseudomonas syringae and Erwinia carotovora, suggesting a broader antimicrobial potential that warrants further exploration cenmed.com. Understanding the precise mechanisms of action of this compound is a significant research gap, as its target enzymes are not yet fully elucidated cenmed.com. Delving into these molecular interactions could reveal additional biological pathways it affects, potentially leading to novel applications.
As a derivative of benzimidazole (B57391), this compound shares a structural foundation with compounds known for diverse pharmacological activities, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antiparasitic properties nih.gov. This broad therapeutic potential of benzimidazole derivatives suggests that this compound itself, or its modified forms, could be investigated for applications beyond its current agrochemical uses. For instance, the ongoing search for novel fungicide compounds to combat diseases like coconut leaf blight presents an opportunity for this compound or its derivatives to be explored as potential solutions nih.gov.
Preliminary in vitro studies have demonstrated this compound's efficacy against fungal growth. For example, in inhibiting Diplodia pinea, a fungus causing tip blight in pines, this compound showed complete inhibition at a concentration of 6 ppm flybase.orgnih.gov. This finding highlights its potent fungicidal activity and underscores the value of further detailed research into its efficacy against a wider range of plant pathogens and its potential for new therapeutic applications.
| Fungicide | Effective Dose for Complete Inhibition of D. pinea (ppm) |
| This compound | 6 flybase.orgnih.gov |
| Tebuconazole | 1 flybase.orgnih.gov |
| Oxycarboxin (B166467) | 1000 flybase.orgnih.gov |
Development of Advanced this compound Derivatives with Enhanced Selectivity and Safety Profiles
A key area for future research involves the rational design and synthesis of advanced this compound derivatives. The development of new derivatives, including those with sulfur-containing substituents, is already a subject of ongoing research, indicating efforts to modify the compound for improved performance uni.lu. The broader field of benzimidazole chemistry is actively focused on creating derivatives with enhanced therapeutic efficacy, which inherently includes improving selectivity towards target organisms and bolstering safety profiles for non-target species and the environment nih.gov.
Such research would aim to mitigate any non-specific effects of the parent compound while maximizing its desired biological activity. This involves detailed structure-activity relationship (SAR) studies to identify chemical modifications that can lead to compounds with superior target specificity, reduced environmental persistence, and lower impact on beneficial organisms. The goal is to develop next-generation this compound-based solutions that are both highly effective and environmentally responsible.
Comprehensive Environmental Impact Assessment and Remediation Strategies
Specific ecological risk assessments are planned to evaluate this compound's potential impacts on federally listed threatened or endangered species, as well as on birds and mammals, particularly those that might ingest contaminated fruit, seeds, or foliage herts.ac.uk. These studies are crucial for a complete understanding of its ecological footprint.
In parallel, research into effective remediation strategies for this compound contamination is vital. Bioremediation and enzymatic bioremediation, processes that utilize biological agents to detoxify environmental pollutants, have shown promise for various pesticides, including benzimidazole carbamate (B1207046) fungicides like this compound made-in-china.comnih.gov. Innovations in nanotechnology also offer potential for developing new remediation methods for contaminated environments uni.lu. Future studies should focus on developing and optimizing specific techniques for the degradation and removal of this compound residues from agricultural lands and water bodies.
Innovations in Application Technologies for Targeted Delivery
This compound is currently applied primarily through trunk injection, particularly for the control of fungal diseases in trees made-in-china.comherts.ac.uknih.govumweltprobenbank.de. However, a general challenge in agrochemical application is the low efficiency of delivery, with less than 0.1% of applied pesticides reaching their intended biological target researchgate.net. This highlights a significant need for innovations in application technologies for this compound.
Future research directions should focus on developing advanced targeted delivery systems to enhance the precision and efficiency of this compound application. This includes exploring novel approaches such as conjugates that utilize Sucrose Transporter protein (SUT) targeting agents, or the incorporation of this compound into nanoparticle systems, which could facilitate more precise delivery to specific plant tissues or fungal pathogens researchgate.net. Additionally, investigating the adaptability of other advanced application methods, such as optimized soil drench techniques or trunk basal sprays, which are used for other agrochemicals, could improve the efficacy and environmental profile of this compound treatments herts.ac.uk. These innovations aim to reduce off-target exposure, minimize environmental contamination, and maximize the therapeutic effect.
Synergistic Interactions with Other Agrochemicals and Biological Control Agents
Exploring synergistic interactions between this compound and other agrochemicals, as well as biological control agents, represents a promising future direction for integrated pest and disease management. This compound has already been studied in combination with other fungicides, such as carbendazim (B180503), demonstrating effectiveness in managing tree diseases nih.govuni.lu. The concept of synergistic effects, where the combined activity of two or more compounds is greater than the sum of their individual activities, is well-established in agrochemistry and offers significant potential for this compound.
Future research should systematically investigate various combinations of this compound with different classes of fungicides, insecticides, and even herbicides to identify optimal synergistic mixtures. Furthermore, the integration of this compound with biological control agents (BCAs), such as beneficial microorganisms (e.g., Bacillus subtilis) or predatory insects, is a growing area in sustainable agriculture. Studies have shown that combining chemical pesticides with BCAs can lead to enhanced control of complex pest-disease issues. This synergistic approach could lead to reduced reliance on higher concentrations of single active ingredients, promoting more sustainable and environmentally friendly agricultural practices.
Q & A
Q. What are the structural characteristics of Debacarb, and how do they influence its antifungal activity?
Q. How can this compound synthesis protocols be optimized for reproducibility in academic labs?
this compound is synthesized via cyclocondensation of o-phenylenediamine and cyanogen chloride . Methodological recommendations:
- Use inert atmospheres (N2/Ar) to prevent side reactions.
- Monitor reaction progress with HPLC or TLC to isolate intermediates.
- Validate purity through melting point analysis (231–232°C with decomposition) and FT-IR spectroscopy .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s efficacy across soil-borne fungal species?
Contradictory efficacy data may arise from variations in soil pH, organic matter, or fungal resistance mechanisms. Researchers should:
Q. How can researchers address challenges in quantifying this compound residues in complex environmental matrices?
Advanced analytical workflows include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate this compound from soil/water.
- Detection : LC-MS/MS with a limit of quantification (LOQ) < 0.1 ppb, validated via spike-recovery tests.
- Data Validation : Cross-check results with isotopic labeling (e.g., ¹⁴C-Debacarb) to trace degradation pathways .
Q. What computational models predict this compound’s environmental fate and non-target organism toxicity?
Methodological steps:
- Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP and molecular weight.
- Simulate hydrolysis/oxidation pathways via density functional theory (DFT).
- Validate predictions with microcosm studies assessing Daphnia magna or earthworm mortality .
Methodological Best Practices
- Experimental Design : Use randomized block designs for field trials to control spatial variability .
- Data Contradictions : Apply Bayesian statistics to weigh evidence from conflicting studies .
- Ethical Compliance : For studies involving human/animal subjects, obtain IRB/IACUC approval and document informed consent .
Key Research Gaps
- Long-term soil ecotoxicity profiles of this compound metabolites.
- Synergistic effects with other antifungals (e.g., triazoles) to combat resistance.
- High-resolution cryo-EM studies of this compound-β-tubulin binding dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
